4,5-Diamino-l-(2-hydroxyethyl)pyrazole sulfate
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Overview
Description
4,5-Diamino-l-(2-hydroxyethyl)pyrazole sulfate is a chemical compound with the molecular formula C5H12N4O5S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its white or pale red solid form and its solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4,5-Diamino-l-(2-hydroxyethyl)pyrazole sulfate involves the reaction of 2-chloro-1-(2-hydroxyethyl)pyrazole with ammonia, followed by treatment with sulfuric acid . Another method includes the reduction of 5-amino-1-(2-hydroxyethyl)-4-nitrosopyrazole using palladium on carbon under a hydrogen atmosphere .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of specialized equipment to handle the reagents and maintain the required reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4,5-Diamino-l-(2-hydroxyethyl)pyrazole sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
4,5-Diamino-l-(2-hydroxyethyl)pyrazole sulfate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Diamino-l-(2-hydroxyethyl)pyrazole sulfate involves its interaction with proteins and other molecules within the cell membrane. It is believed to influence cellular behavior by engaging with molecules in the extracellular matrix . This interaction can affect various cellular processes, including signal transduction and gene expression .
Comparison with Similar Compounds
4,5-Diamino-1-(2-hydroxyethyl)pyrazole: This compound is similar in structure but lacks the sulfate group.
4,5-Diamino-1-(2-hydroxyethyl)pyrazole hydrochloride: Similar to the sulfate variant but with a hydrochloride group instead of sulfate.
Uniqueness: 4,5-Diamino-l-(2-hydroxyethyl)pyrazole sulfate is unique due to its sulfate group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where sulfate functionality is required .
Properties
Molecular Formula |
C5H12N4O5S |
---|---|
Molecular Weight |
240.24 g/mol |
IUPAC Name |
2-(3,4-diamino-1H-pyrazol-5-yl)ethanol;sulfuric acid |
InChI |
InChI=1S/C5H10N4O.H2O4S/c6-4-3(1-2-10)8-9-5(4)7;1-5(2,3)4/h10H,1-2,6H2,(H3,7,8,9);(H2,1,2,3,4) |
InChI Key |
JGAGLKQYRXRYGP-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C1=C(C(=NN1)N)N.OS(=O)(=O)O |
Origin of Product |
United States |
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